Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is a chemical compound with the molecular formula C15H17N3O3 and a molecular weight of 287.31 g/mol . It is a quinoxaline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate typically involves the reaction of 3-chloroquinoxaline-2-carboxylate with morpholine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and C-MET kinases, which play crucial roles in cell signaling and cancer progression . Additionally, these compounds can induce apoptosis and inhibit tubulin polymerization, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Quinoxaline: The parent compound, which serves as a basic structure for various derivatives.
Pthalazine: A similar nitrogen-containing heterocyclic compound with different biological activities.
Quinazoline: Another related compound with applications in medicinal chemistry.
Cinnoline: A heterocyclic compound with structural similarities to quinoxaline.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFTGJFGYAGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.